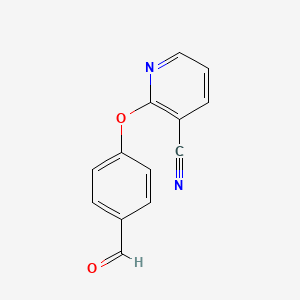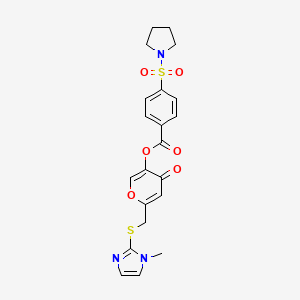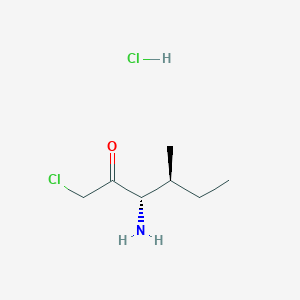![molecular formula C16H16N4O3S B2804689 N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide CAS No. 868972-07-0](/img/structure/B2804689.png)
N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
Imidazopyridines, the imidazole ring fused with the pyridine moiety, are divided into four groups depending on the position of nitrogen atoms . These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine . Among these derivatives, imidazo[1,2-a]pyridine is the most important in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .科学的研究の応用
Medical Imaging
Imidazo[1,2-a]pyridine derivatives have been synthesized for potential use as probes in the study of Peripheral Benzodiazepine Receptors (PBR) using Single Photon Emission Computed Tomography (SPECT). These compounds show high affinity and selectivity towards PBR, indicating their potential for in vivo studies of PBR-related pathologies through imaging techniques (Katsifis et al., 2000).
Antitumor Activity
A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activity. These compounds exhibit significant anticancer activity against various cancer cell lines, highlighting the role of the imidazo[1,2-a]pyridine scaffold in antitumor properties. This research opens avenues for further in-depth studies on these compounds as potential anticancer agents (Chena et al., 2022).
Synthesis and Structural Analysis
The synthesis, crystal structure, and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide have been explored. This study not only provided insights into the chemical structure of such compounds but also emphasized the importance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing these molecules. These findings are crucial for understanding the chemical behavior and potential modifications of imidazo[1,2-a]pyridine derivatives for various applications (Chen et al., 2021).
Ligands for Receptors and Enzymes
Imidazo[1,2-a]pyridines have been designed as novel classes of ligands for melatonin receptors, demonstrating the versatility of this scaffold in developing receptor-targeted therapies. These compounds exhibit good selectivity and affinities for melatonin receptors, which could lead to the development of new therapeutic agents for disorders related to melatonin receptor dysfunctions (El Kazzouli et al., 2011).
Furthermore, 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors, marking the first instance of drug-like inhibitors for this enzyme. This discovery opens new paths for the development of treatments against tuberculosis, showcasing the potential of imidazo[1,2-a]pyridine derivatives in addressing infectious diseases (Odell et al., 2009).
作用機序
Target of Action
The primary targets of N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and other immune responses .
Mode of Action
This compound inhibits the activity of AChE, BChE, and LOX . The inhibition of these enzymes alters the normal biochemical processes in the body. For instance, the inhibition of AChE and BChE can lead to an increase in acetylcholine levels, affecting nerve signal transmission. The inhibition of LOX can affect the production of leukotrienes, molecules that mediate inflammation and allergic reactions .
Biochemical Pathways
The inhibition of AChE, BChE, and LOX by N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide affects several biochemical pathways. The cholinergic pathway, which involves the neurotransmitter acetylcholine, is affected due to the inhibition of AChE and BChE. This can have implications for neurological functions and disorders. The arachidonic acid pathway, involved in inflammation and immune responses, is also affected due to the inhibition of LOX .
Result of Action
The inhibition of AChE, BChE, and LOX by N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide can result in altered neurotransmission and immune responses. This can have potential therapeutic implications, particularly in the treatment of conditions like Alzheimer’s disease, where the regulation of acetylcholine is crucial .
特性
IUPAC Name |
N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-12(21)18-13-5-7-15(8-6-13)24(22,23)17-10-14-11-20-9-3-2-4-16(20)19-14/h2-9,11,17H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVACHBYTRDJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2804608.png)



![3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2804615.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2804619.png)
![(3Z)-3-[(4-methoxyphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2804621.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2804623.png)


![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2804628.png)
